molecular formula C25H31N3O3 B2409798 5-(4-(tert-butyl)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 627475-69-8

5-(4-(tert-butyl)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Cat. No.: B2409798
CAS No.: 627475-69-8
M. Wt: 421.541
InChI Key: ROOSCWBNFNFLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(tert-butyl)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on similar compounds, such as 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, has revealed unexpected isomorphisms and hydrogen-bonded supramolecular structures. These structures exhibit different dimensions of hydrogen bonding, from chains to sheets, indicating the potential of such compounds in designing new materials with specific molecular architectures (Castillo et al., 2009).

Oxidovanadium(V) Complexes

Compounds containing tert-butyl groups have been utilized in synthesizing new oxidovanadium(V) complexes. These complexes are characterized by their structural features and supramolecular assemblies supported by hydrogen bonding. Their study contributes to the understanding of metal-ligand interactions and the development of catalysts or materials with unique electronic properties (Back et al., 2012).

Protection of Hydroxyl Groups

Research into protecting hydroxyl groups using tert-butyldimethylsilyl derivatives highlights the importance of such chemical modifications in synthesizing complex organic molecules. This work underlines the compound's relevance in facilitating synthetic routes that require the temporary protection of reactive groups (Corey & Venkateswarlu, 1972).

Synthesis of Chiral Amino Alcohol

The synthesis of polydentate chiral amino alcohol from derivatives, including tert-butyl and dimethylamino groups, showcases the compound's potential in creating asymmetric catalysts or ligands for use in stereoselective syntheses (Jun, 2011).

Antimicrobial Evaluation of Pyrrole Derivatives

The synthesis and antimicrobial evaluation of pyrrole derivatives indicate the potential biomedical applications of compounds with similar structures. Such studies are essential for discovering new therapeutic agents with antimicrobial properties (Kumar et al., 2017).

Properties

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-25(2,3)19-9-7-17(8-10-19)21-20(22(29)18-11-13-26-14-12-18)23(30)24(31)28(21)16-6-15-27(4)5/h7-14,21,29H,6,15-16H2,1-5H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRJGUIXOBZLAD-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=NC=C3)O)C(=O)C(=O)N2CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=NC=C3)\O)/C(=O)C(=O)N2CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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